molecular formula C7H8N2O3 B1514694 4-Methoxy-2-methyl-5-nitropyridine

4-Methoxy-2-methyl-5-nitropyridine

Cat. No.: B1514694
M. Wt: 168.15 g/mol
InChI Key: ULWJGKSIIVPODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-methyl-5-nitropyridine is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

4-methoxy-2-methyl-5-nitropyridine

InChI

InChI=1S/C7H8N2O3/c1-5-3-7(12-2)6(4-8-5)9(10)11/h3-4H,1-2H3

InChI Key

ULWJGKSIIVPODF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-methoxy-2-methylpyridine (25 g, 0.148 mol) in conc. H2SO4 (17 mL, S. D. Fine, India), a mixture of H2SO4 (17 mL, S.D. Fine, India) and 65% HNO3 (22 mL, Rankem, India) was added in a drop-wise fashion at 0° C. over 30 min. The resulting solution was heated at 65° C. for 12 h. After completion, the reaction mixture was poured in to ice water and neutralized (PH-8) with 40% NaOH solution to give a yellow precipitate. The precipitate was further stirred and filtered, dried to give a mixture of 3-nitro (major product) and the desired 5-nitro isomers. The product was isolated by column chromatography, silica gel (230-400), eluting with 15% EtOAc in petroleum ether to give the title compound as yellow needles. 1H NMR (400 MHz, DMSO-d6) δ: 8.86 (s, 1H), 7.33 (s, 1H), 3.99 (s, 3H), 2.52 (s, 3H). MS (ESI, positive ion) m/z: 169.0 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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